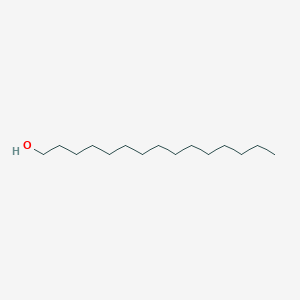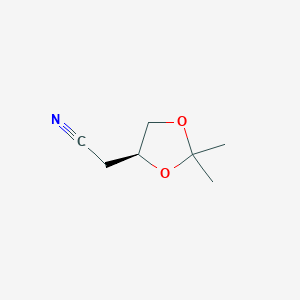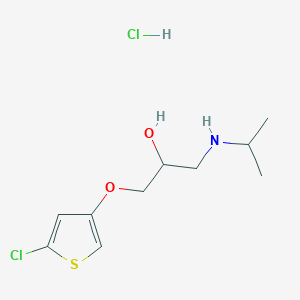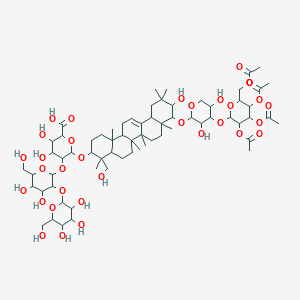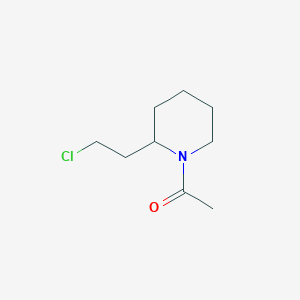
1-Acetyl-2-(2-chloroethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-(2-chloroethyl)piperidine, also known as ACEP, is a chemical compound that belongs to the family of piperidine derivatives. ACEP has been extensively studied due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-Acetyl-2-(2-chloroethyl)piperidine is not fully understood. However, studies have suggested that 1-Acetyl-2-(2-chloroethyl)piperidine may exert its anticancer effects by inhibiting DNA synthesis and inducing oxidative stress in cancer cells. 1-Acetyl-2-(2-chloroethyl)piperidine may also activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical And Physiological Effects
1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-Acetyl-2-(2-chloroethyl)piperidine can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Acetyl-2-(2-chloroethyl)piperidine in lab experiments is its potential as a novel anticancer drug. 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have potent antitumor activity in animal models of cancer and may have potential applications in the treatment of various types of cancer. However, one limitation of using 1-Acetyl-2-(2-chloroethyl)piperidine in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-Acetyl-2-(2-chloroethyl)piperidine in humans.
Future Directions
There are several future directions for research on 1-Acetyl-2-(2-chloroethyl)piperidine. One direction is to further investigate the mechanism of action of 1-Acetyl-2-(2-chloroethyl)piperidine and its potential applications in the treatment of cancer. Another direction is to study the potential use of 1-Acetyl-2-(2-chloroethyl)piperidine in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-Acetyl-2-(2-chloroethyl)piperidine in humans.
Synthesis Methods
1-Acetyl-2-(2-chloroethyl)piperidine can be synthesized using a variety of methods, including the reaction of 2-chloroethylamine hydrochloride with piperidine in the presence of acetic anhydride. Another method involves the reaction of 2-chloroethylamine hydrochloride with piperidine in the presence of acetic acid and acetic anhydride.
Scientific Research Applications
1-Acetyl-2-(2-chloroethyl)piperidine has been used in scientific research for a variety of applications. One of the most promising applications of 1-Acetyl-2-(2-chloroethyl)piperidine is its use as a potential anticancer drug. Studies have shown that 1-Acetyl-2-(2-chloroethyl)piperidine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have antitumor activity in animal models of cancer.
properties
CAS RN |
134277-62-6 |
|---|---|
Product Name |
1-Acetyl-2-(2-chloroethyl)piperidine |
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-[2-(2-chloroethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H16ClNO/c1-8(12)11-7-3-2-4-9(11)5-6-10/h9H,2-7H2,1H3 |
InChI Key |
LVWMBGYLNYNDLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1CCCl |
Canonical SMILES |
CC(=O)N1CCCCC1CCCl |
synonyms |
Ethanone, 1-[2-(2-chloroethyl)-1-piperidinyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



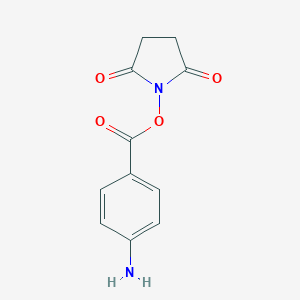
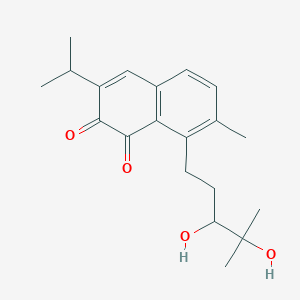
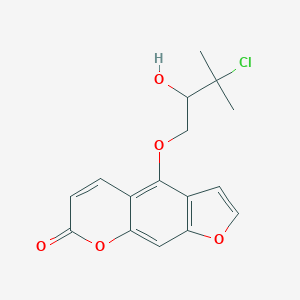
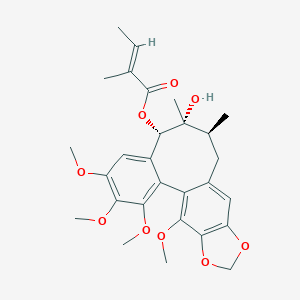
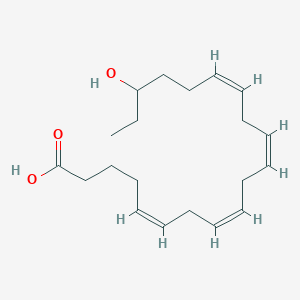
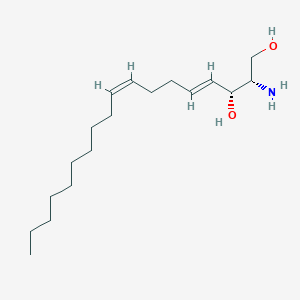
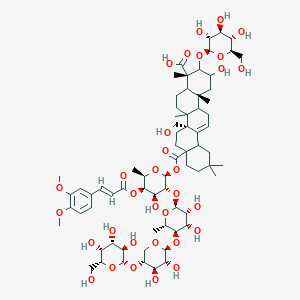
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
